2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves multiple stepsThe reaction conditions typically involve the use of solvents like DMF and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID
- 4-AMINO-2-CHLOROPYRIDINE
- 5-AMINO-4-CHLORO-2-FLUOROBENZOIC ACID METHYL ESTER
Uniqueness
What sets 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9g/mol |
IUPAC Name |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22ClN3O2/c1-14-11-15(7-9-19(14)24)28-13-16-8-10-21(29-16)22-17-5-3-2-4-6-20(17)27-23(26)18(22)12-25/h7-11H,2-6,13H2,1H3,(H2,26,27) |
InChI Key |
DHQCHPZXXOWQTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCC4)N)C#N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCC4)N)C#N)Cl |
Origin of Product |
United States |
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